
Dimethyl arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl arsenate, also known as dimethylarsinic acid, is an organoarsenic compound with the chemical formula (CH₃)₂AsO₂H. It is a derivative of arsenic acid where two hydrogen atoms are replaced by methyl groups. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl arsenate can be synthesized through the methylation of arsenic compounds. One common method involves the reaction of arsenic trioxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
As2O3+4CH3I+6NaOH→2(CH3)2AsO2Na+3H2O+4NaI
The resulting sodium dimethylarsinate can then be acidified to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of arsenic acid using methylating agents such as dimethyl sulfate or methyl iodide. The process typically involves controlled reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl arsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: this compound is studied for its effects on biological systems, including its role in arsenic metabolism and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.
Mécanisme D'action
The mechanism of action of dimethyl arsenate involves its interaction with cellular components. It is known to inhibit various enzymes by binding to thiol groups, leading to the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA. The molecular targets include enzymes involved in cellular respiration and DNA repair pathways.
Comparaison Avec Des Composés Similaires
Dimethyl arsenate is similar to other methylated arsenic compounds such as monomethyl arsenate and trimethylarsine oxide. it is unique in its specific reactivity and applications:
Monomethyl Arsenate: Less methylated and has different reactivity and toxicity profiles.
Trimethylarsine Oxide: More methylated and volatile, with distinct applications in organic synthesis and industrial processes.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
34442-00-7 |
|---|---|
Formule moléculaire |
C2H7AsO4 |
Poids moléculaire |
170.00 g/mol |
Nom IUPAC |
dimethoxyarsinic acid |
InChI |
InChI=1S/C2H7AsO4/c1-6-3(4,5)7-2/h1-2H3,(H,4,5) |
Clé InChI |
DVUATXGAAOINPS-UHFFFAOYSA-N |
SMILES canonique |
CO[As](=O)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


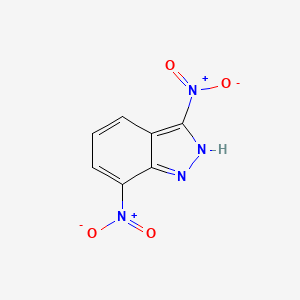
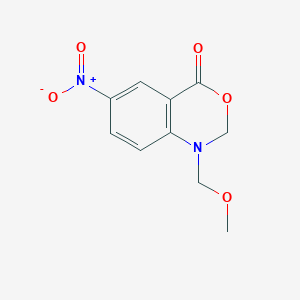
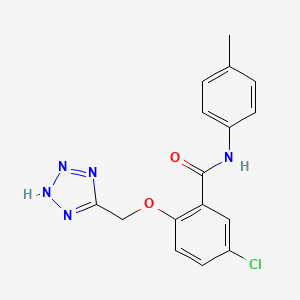

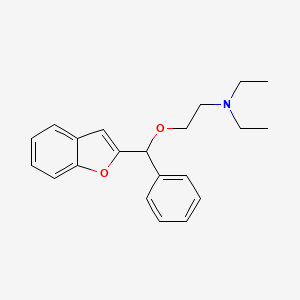
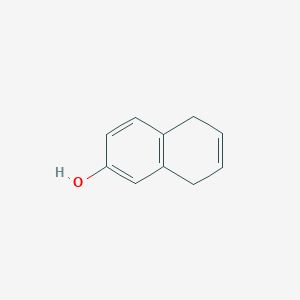
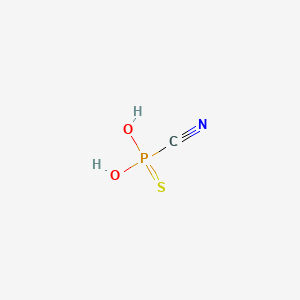
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

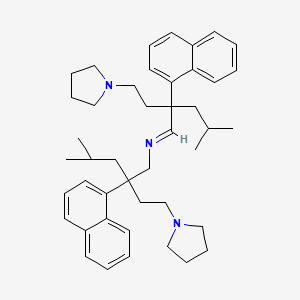

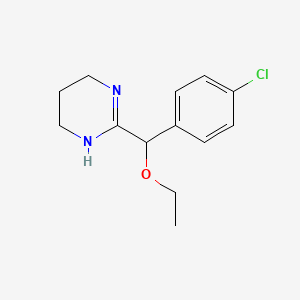
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
